molecular formula C11H12N2O4 B7854241 2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one

2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B7854241
M. Wt: 236.22 g/mol
InChI Key: SMJARLHOPSGEJK-UHFFFAOYSA-N
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Description

2-Isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound with a molecular formula of C11H12N2O4 It is characterized by the presence of an oxazine ring fused with a benzene ring, along with isopropyl and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with isopropylamine in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the oxazine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride), aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, and solvents like acetic acid or dichloromethane.

Major Products Formed

    Reduction: 2-isopropyl-6-amino-4H-benzo[1,4]oxazin-3-one.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

2-Isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Ethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

2-Isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets. The nitro group contributes to its redox activity, making it a versatile compound for various applications.

Properties

IUPAC Name

6-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-5-7(13(15)16)3-4-9(8)17-10/h3-6,10H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJARLHOPSGEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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